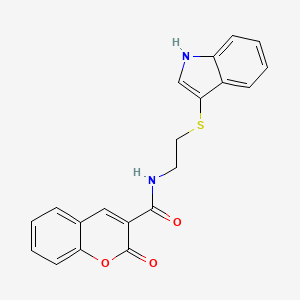![molecular formula C15H19N3O3S B2817062 3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 510735-80-5](/img/structure/B2817062.png)
3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological and potential drug industries .
Molecular Structure Analysis
The compound contains a benzamide group (a benzene ring attached to a carboxamide group), two methoxy groups attached to the benzene ring, and a 1,3,4-thiadiazol-2-yl group attached to the nitrogen of the carboxamide group. The exact structure would need to be confirmed with spectroscopic methods such as IR, 1H NMR, and 13C NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a similar compound, 3,5-Dimethoxybenzamide, has a molecular weight of 181.19 and a melting point of 145-148 °C .Applications De Recherche Scientifique
Anticancer Applications
- A study on Schiff’s bases containing thiadiazole scaffold and benzamide groups showed promising anticancer activity against various human cancer cell lines. These compounds, including variants of the mentioned chemical, demonstrated GI50 values comparable to the standard drug Adriamycin, suggesting significant potential in cancer treatment (Tiwari et al., 2017).
Antimicrobial Properties
- Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, which share structural similarities with the mentioned compound, were found to have strong antimicrobial activity, particularly against S. epidermidis. Some compounds also showed DNA protective ability, indicating their potential in developing antimicrobial therapies (Gür et al., 2020).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group exhibited significant nematocidal activities. This indicates the potential use of such compounds in agricultural settings to control nematode infestations (Liu et al., 2022).
Structural Analysis
- Research on the structural aspects of compounds similar to 3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide, particularly focusing on their crystal structures and bonding, provides insights into their molecular configurations and potential applications (Mo et al., 2011).
Spectroscopic and Biological Studies
- A study on N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, which are structurally related, revealed their antibacterial and antifungal activities. Such studies are crucial in understanding the biological interactions and applications of these compounds (Patel et al., 2015).
Photodynamic Therapy Applications
- The synthesis and characterization of new zinc phthalocyanine derivatives, having a thiadiazole group, showed high singlet oxygen quantum yield. This indicates their potential use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Fluorescence Studies
- The fluorescence effects in compounds like 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol, which are similar in structure, were studied, highlighting the potential of these compounds in fluorescence-based applications (Matwijczuk et al., 2018).
Mécanisme D'action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have been associated with various biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
Some benzamides have been shown to exhibit antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that the compound might interact with its targets by neutralizing harmful free radicals or chelating metal ions, which can lead to various biochemical changes.
Biochemical Pathways
Given the antioxidant and metal chelating activities of some benzamides , it can be inferred that the compound might influence pathways related to oxidative stress and metal ion homeostasis.
Result of Action
Based on the reported activities of some benzamides , it can be speculated that the compound might exert protective effects against oxidative stress and potentially inhibit the growth of certain bacteria.
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-9(2)5-13-17-18-15(22-13)16-14(19)10-6-11(20-3)8-12(7-10)21-4/h6-9H,5H2,1-4H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHPZXGAKBLCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4-chlorophenyl)sulfonyl]-N-ethyl-N-phenylthiophene-2-carboxamide](/img/structure/B2816979.png)

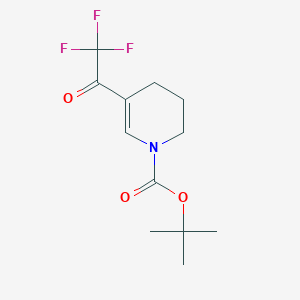
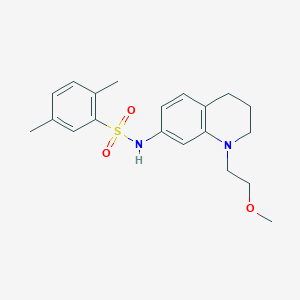
![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2816990.png)
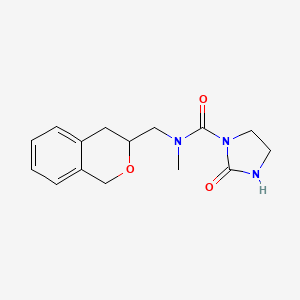
![N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2816995.png)
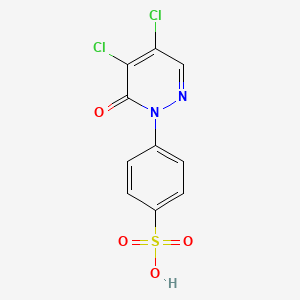
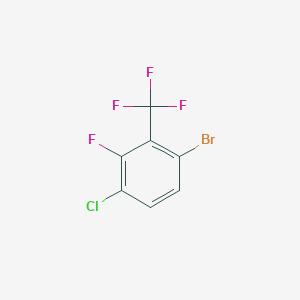
![1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2816998.png)
![8-(3-((2-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2816999.png)
